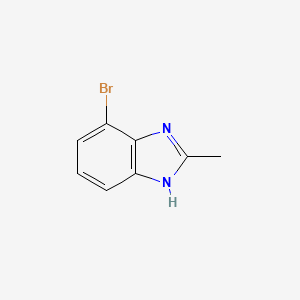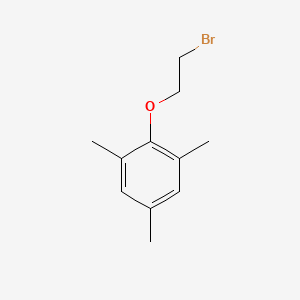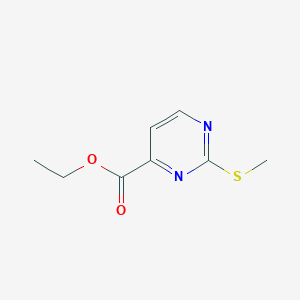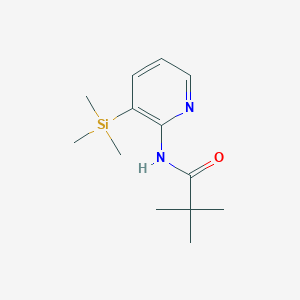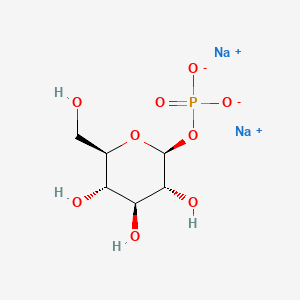![molecular formula C11H20N2O2 B1339535 cis-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-00-8](/img/structure/B1339535.png)
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazabicyclo compounds has been explored in the context of oxidation reactions. Specifically, the oxidation of N-amino-3-azabicyclo[3.3.0]octane by chloramine leads to the formation of 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane as the main products. These compounds have been successfully isolated and characterized, indicating the potential for similar synthetic pathways to be applied to the synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. The study demonstrates the use of chloramine as an effective oxidizing agent in the synthesis of complex bicyclic structures, which could be relevant for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been thoroughly investigated using NMR and X-ray crystallography. The determination of the cis-trans configuration at the bicyclic junction was a key aspect of the study. Multinuclear proton decoupling and low-temperature conformational studies were employed to analyze the coupling constants and the splitting of the 13C signal, respectively. These techniques confirmed a cis configuration for the bicyclic bridge link in the tetrazene derivative, which is crucial for understanding the stereochemistry of similar diazabicyclo compounds like cis-8-Boc-3,8-diazabicyclo[4.2.0]octane .
Chemical Reactions Analysis
The reactivity of diazabicyclo compounds has been explored through the intermolecular halogenation and esterification of alkenes. The study involving 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base catalyst for the activation of N-chlorosuccinimide (NCS) towards the chlorination of alkenes is particularly relevant. The formation of chloriranium ions and their subsequent opening by nucleophiles such as acetic acid to produce trans-chloro esters showcases the potential chemical reactions that could be applied to cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. This research highlights the versatility of diazabicyclo compounds in undergoing functionalization through halogenation and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of the diazabicyclo compounds are inferred from their reactivity and structural characteristics. The X-ray crystallography data provides insight into the crystallographic properties, which are essential for understanding the physical state and stability of these compounds. The NMR studies contribute to the understanding of the chemical environment within the molecule, such as the electronic distribution and the influence of the cis configuration on the chemical shifts observed. These analyses are critical for predicting the behavior of similar compounds like cis-8-Boc-3,8-diazabicyclo[4.2.0]octane under various conditions .
Applications De Recherche Scientifique
- Organic & Biomolecular Chemistry
- Application : The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is applied in the synthesis of tropane alkaloids .
- Method of Application : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
For instance, it could be used in the synthesis of other complex molecules, or as a building block in the creation of pharmaceuticals or other biologically active compounds. The specific applications would depend on the needs of the researchers and the nature of their work .
For instance, it could be used in the synthesis of other complex molecules, or as a building block in the creation of pharmaceuticals or other biologically active compounds. The specific applications would depend on the needs of the researchers and the nature of their work .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHTQLHEQGQNG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582690 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane | |
CAS RN |
370881-00-8 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

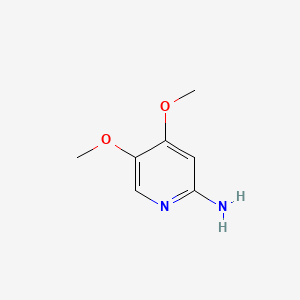
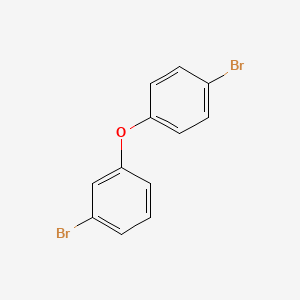
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
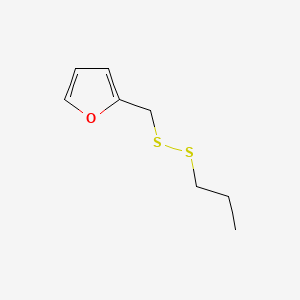
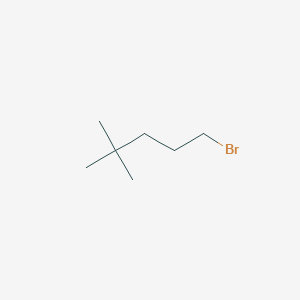
![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
